molecular formula C24H22O3 B2980041 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-63-2

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2980041
CAS No.: 358343-63-2
M. Wt: 358.437
InChI Key: DZBMIWJIJRIBEG-LICLKQGHSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H22O3 and its molecular weight is 358.437. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as hMAO-B-IN-5, is the human monoamine oxidase B (hMAO-B) . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of neurotransmitters in the brain . It is particularly involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

hMAO-B-IN-5 acts as a potent, selective, and reversible inhibitor of hMAO-B . It binds to the active site of the enzyme, inhibiting its function . The inhibition of hMAO-B by hMAO-B-IN-5 is competitive, meaning it competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, thereby reducing the breakdown of neurotransmitters such as dopamine .

Biochemical Pathways

By inhibiting hMAO-B, hMAO-B-IN-5 affects the metabolic pathways of neurotransmitters, particularly dopamine . Under normal conditions, hMAO-B breaks down dopamine, reducing its concentration in the brain . By inhibiting hMAO-B, hMAO-B-IN-5 prevents the breakdown of dopamine, leading to an increase in its concentration . This can have significant effects on neurological function, as dopamine is a key neurotransmitter involved in processes such as mood regulation and motor control .

Pharmacokinetics

This is crucial for its function, as it allows the compound to reach the brain and exert its effects on hMAO-B . .

Result of Action

The inhibition of hMAO-B by hMAO-B-IN-5 leads to an increase in the concentration of dopamine in the brain . This can have various effects at the molecular and cellular level, potentially leading to improved mood and motor control . It is also suggested that hMAO-B-IN-5 may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease .

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O3/c1-2-26-22-15-11-21(12-16-22)24(25)17-10-19-8-13-23(14-9-19)27-18-20-6-4-3-5-7-20/h3-17H,2,18H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBMIWJIJRIBEG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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